molecular formula C13H18N2O B8689882 4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B8689882
M. Wt: 218.29 g/mol
InChI Key: IXDKFUBXESWHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine is a G protein-coupled receptor that is activated by trace amines, which are endogenous amines present in very low concentrations in the brain and other tissues. This receptor plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons in the central nervous system. It is also involved in various physiological processes, including locomotion, emotional states, and cognition .

Preparation Methods

The preparation of trace amine receptor 1 involves molecular biology techniques rather than traditional chemical synthesis. The receptor is typically expressed in cell lines such as HEK293 cells for research purposes. The gene encoding trace amine receptor 1 is cloned into an expression vector, which is then introduced into the host cells. The cells are cultured under specific conditions to ensure proper expression of the receptor .

Chemical Reactions Analysis

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine itself does not undergo chemical reactions in the traditional sense, as it is a protein. it interacts with various ligands, including trace amines like β-phenylethylamine, octopamine, and tyramine. These interactions can lead to the activation of intracellular signaling pathways, such as the elevation of cyclic adenosine monophosphate levels and the phosphorylation of extracellular signal-regulated kinases .

Scientific Research Applications

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine has numerous scientific research applications, particularly in the fields of neuropharmacology and neuropsychiatry. It is a target for developing new treatments for neuropsychiatric disorders such as schizophrenia, depression, and drug addiction. The receptor’s role in modulating dopaminergic and serotonergic systems makes it a promising target for therapeutic interventions. Additionally, trace amine receptor 1 is being studied for its potential in treating metabolic disorders and cognitive dysfunction in diseases like Alzheimer’s .

Mechanism of Action

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects by binding to trace amines and other ligands, leading to the activation of G protein-coupled signaling pathways. Upon activation, the receptor increases intracellular cyclic adenosine monophosphate levels, which in turn modulates the activity of protein kinase A and other downstream effectors. This signaling cascade can influence neurotransmitter release, neuronal firing rates, and receptor sensitivity, ultimately affecting various physiological and behavioral processes .

Comparison with Similar Compounds

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine is part of a family of trace amine-associated receptors, which includes several other receptors with similar functions. trace amine receptor 1 is unique in its high affinity for certain trace amines and its widespread expression in both the central nervous system and peripheral tissues. Similar compounds include other trace amine-associated receptors, such as trace amine receptor 2 and trace amine receptor 5, which also bind to trace amines but have different tissue distributions and physiological roles .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(2-phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)

InChI Key

IXDKFUBXESWHSL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1COC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.